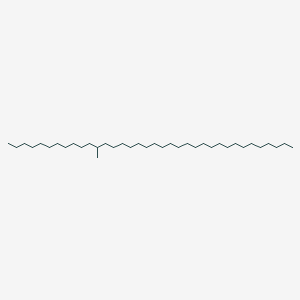![molecular formula C10H16Si2 B14327110 7,7,8,8-Tetramethyl-7,8-disilabicyclo[4.2.0]octa-1,3,5-triene CAS No. 109756-04-9](/img/structure/B14327110.png)
7,7,8,8-Tetramethyl-7,8-disilabicyclo[4.2.0]octa-1,3,5-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,7,8,8-Tetramethyl-7,8-disilabicyclo[4.2.0]octa-1,3,5-triene is a unique organosilicon compound characterized by its bicyclic structure. This compound is notable for its incorporation of silicon atoms within a bicyclic framework, which imparts distinct chemical properties and reactivity compared to purely carbon-based analogs.
準備方法
The synthesis of 7,7,8,8-Tetramethyl-7,8-disilabicyclo[4.2.0]octa-1,3,5-triene typically involves high-pressure reactions. One documented method includes the high-pressure reaction (10,000 bar) of 1,1,2,2-tetramethyl-1,2-disilacyclohexa-3,5-diene with phenyl vinyl sulphoxide, followed by the elimination of benzenesulphenic acid . This process yields tetramethyldisilene, which can undergo further photochemical reactions .
化学反応の分析
7,7,8,8-Tetramethyl-7,8-disilabicyclo[4.2.0]octa-1,3,5-triene undergoes various chemical reactions, including photochemical reactions. For instance, tetramethyldisilene, derived from this compound, can participate in photochemical [2 + 4] cycloaddition reactions with benzene at low temperatures (10 K) in an argon matrix . The major products of these reactions are often cyclic compounds that regenerate the precursor .
科学的研究の応用
This compound has significant applications in scientific research, particularly in the field of organosilicon chemistry. Its unique structure allows for the exploration of silicon’s role in organic frameworks, which can lead to the development of new materials and catalysts. Additionally, its reactivity under photochemical conditions makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
作用機序
The mechanism of action for 7,7,8,8-Tetramethyl-7,8-disilabicyclo[4.2.0]octa-1,3,5-triene primarily involves its ability to undergo photochemical reactions. The silicon atoms within the bicyclic structure can facilitate unique electronic interactions, enabling the compound to participate in cycloaddition reactions. These reactions often involve the formation and breaking of silicon-silicon bonds, which are key to the compound’s reactivity .
類似化合物との比較
Similar compounds to 7,7,8,8-Tetramethyl-7,8-disilabicyclo[4.2.0]octa-1,3,5-triene include other disilabicyclic compounds such as 7,7,8,8-tetraethyl-7,8-disilabicyclo[4.2.0]octa-1,3,5-triene . These compounds share a similar bicyclic framework but differ in the substituents attached to the silicon atoms. The tetramethyl variant is unique due to its specific substituents, which can influence its reactivity and stability compared to other disilabicyclic compounds .
特性
CAS番号 |
109756-04-9 |
|---|---|
分子式 |
C10H16Si2 |
分子量 |
192.40 g/mol |
IUPAC名 |
7,7,8,8-tetramethyl-7,8-disilabicyclo[4.2.0]octa-1,3,5-triene |
InChI |
InChI=1S/C10H16Si2/c1-11(2)9-7-5-6-8-10(9)12(11,3)4/h5-8H,1-4H3 |
InChIキー |
GIQIBOUNUSDZEZ-UHFFFAOYSA-N |
正規SMILES |
C[Si]1(C2=CC=CC=C2[Si]1(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


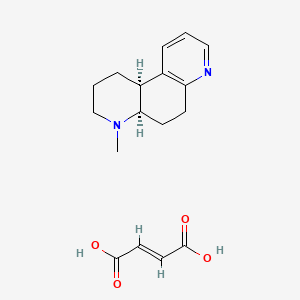
![(2R)-2-[(2R,3R)-3-phenyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B14327032.png)
![3-[1-(2-Hydroxyethyl)-2-(propan-2-ylidene)hydrazinyl]propanenitrile](/img/structure/B14327037.png)
![6-[[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14327040.png)
![(E)-1-(4-Butylphenyl)-2-[4-(hexyloxy)phenyl]diazene](/img/structure/B14327046.png)
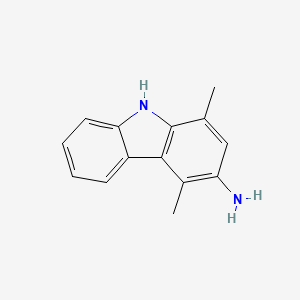
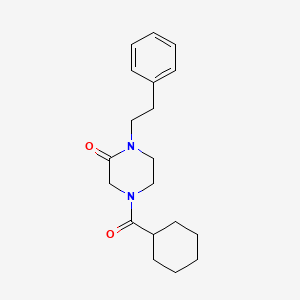
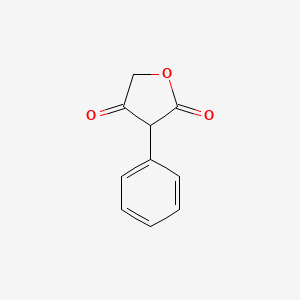
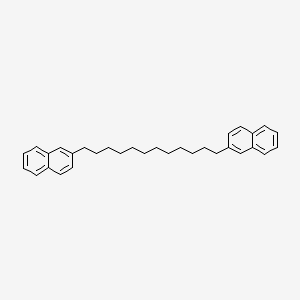
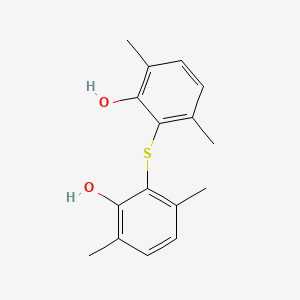
![1,1'-[Oxybis(methylene)]bis(2-ethenylbenzene)](/img/structure/B14327083.png)
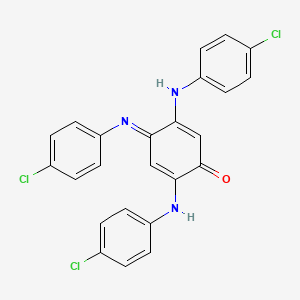
![8-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-5,6,7,8-tetrahydroquinoline](/img/structure/B14327114.png)
